

Ferric Citrate in Plant Tissue Culture: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Ferric citrate monohydrate*

Cat. No.: *B115975*

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Abstract

Iron is an essential micronutrient for plant growth and development, playing a critical role in various physiological processes, including chlorophyll synthesis and electron transport. In plant tissue culture, the form and availability of iron in the culture medium are crucial for successful micropropagation, callus induction, and organogenesis. Ferric citrate has emerged as a viable alternative to the more commonly used ferric ethylenediaminetetraacetic acid (Fe-EDTA) as an iron source. This document provides a comprehensive overview of the application of ferric citrate in plant tissue culture, including detailed experimental protocols, a summary of quantitative data, and a visualization of the relevant biological pathways.

Introduction

The selection of an appropriate iron source is a critical step in the formulation of plant tissue culture media. Iron is often sparingly soluble at the pH range optimal for plant cell growth (typically 5.5-5.8), necessitating the use of chelating agents to maintain its availability. While Fe-EDTA is widely used, concerns about its stability under light and potential for photodegradation have led researchers to explore alternative iron chelates. Ferric citrate, a complex of ferric iron and citric acid, offers a readily available and effective source of iron for in vitro plant cultures. Citrate, a natural plant metabolite, not only chelates iron but also plays a role in its transport within the plant.^[1] This application note details the preparation and use of

ferric citrate in plant tissue culture media, providing protocols and data to guide researchers in its effective application.

Data Presentation

The following tables summarize quantitative data on the effects of ferric citrate on various plant tissue culture parameters. It is important to note that optimal concentrations can vary significantly between plant species and even cultivars.

Table 1: Comparison of Ferric Citrate and Other Iron Sources on In Vitro Growth Parameters

| Plant Species | Culture Type | Iron Source | Concentration (mg/L) | Observed Effect | Reference |
|------------------------------------|------------------------------------|-------------------------|----------------------|--|-----------|
| Syzygium cuminii | Shoot Elongation | Ferric Citrate | Not specified | Better response than ferrous sulphate alone | [2] |
| Magnolia grandiflora | Shoot Multiplication | Ferric Ammonium Citrate | Not specified | Comparable positive effect to NaFeEDTA | [3] |
| Prunus cerasifera 'Nigra' | Shoot Multiplication | Ferric Ammonium Citrate | Not specified | Comparable positive effect to NaFeEDTA | [3] |
| Satsuma tangerine | Whole Plant (Pot) | Fe-Citrate | Not specified | Higher total iron in roots compared to control | [4] |
| Date Palm (Phoenix dactylifera L.) | Callus Growth & Shoot Regeneration | FeEDDHA | 93.5 | More effective than FeEDTA | [5] |

Table 2: Reported Concentrations of Ferric Citrate and Ferric Ammonium Citrate in Plant/Algal Culture Media

| Organism | Medium | Compound | Concentration | Reference |
|----------------------|--------------|-------------------------|---------------|--------------------------------------|
| Microalgae | BG-11 Medium | Ferric Ammonium Citrate | 0.006 g/L | [6] |
| Human Synovial Cells | Cell Culture | Ferric Citrate | 0.1 mM | Maximum stimulation of DNA synthesis |

Experimental Protocols

Protocol 1: Preparation of a 100x Ferric Citrate Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution of ferric citrate.

Materials:

- Ferric citrate (e.g., $C_6H_5FeO_7$, MW: 244.95 g/mol)
- Distilled or deionized water
- Magnetic stirrer and stir bar
- Beaker
- Graduated cylinder
- Autoclavable storage bottle (amber colored or wrapped in aluminum foil)
- Autoclave

Procedure:

- **Weighing:** For a 100 mL stock solution, weigh out the required amount of ferric citrate. The final concentration in the medium is typically around 25 mg/L. Therefore, for a 100x stock, you will need 250 mg of ferric citrate for 100 mL of stock solution.
- **Dissolving:** Add approximately 80 mL of distilled water to a beaker. While stirring with a magnetic stirrer, slowly add the weighed ferric citrate.
- **Heating:** Gently heat the solution while stirring to aid in the dissolution of the ferric citrate. Do not boil.
- **Volume Adjustment:** Once the ferric citrate is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with distilled water.
- **Sterilization and Storage:** Transfer the stock solution to an amber-colored, autoclavable bottle. Loosely cap the bottle and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes. After autoclaving, tighten the cap and store the stock solution at 4°C. Protect the solution from light.

Protocol 2: Preparation of Murashige and Skoog (MS) Medium with Ferric Citrate

This protocol outlines the preparation of 1 liter of MS medium using the ferric citrate stock solution prepared in Protocol 1.

Materials:

- MS basal salt mixture
- Sucrose
- Myo-inositol
- Vitamins (as required by the specific protocol)
- Plant growth regulators (e.g., auxins, cytokinins)

- 100x Ferric Citrate stock solution (from Protocol 1)
- Distilled or deionized water
- Agar (if preparing solid medium)
- 1 M NaOH and 1 M HCl for pH adjustment
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- pH meter
- Autoclave
- Laminar flow hood

Procedure:

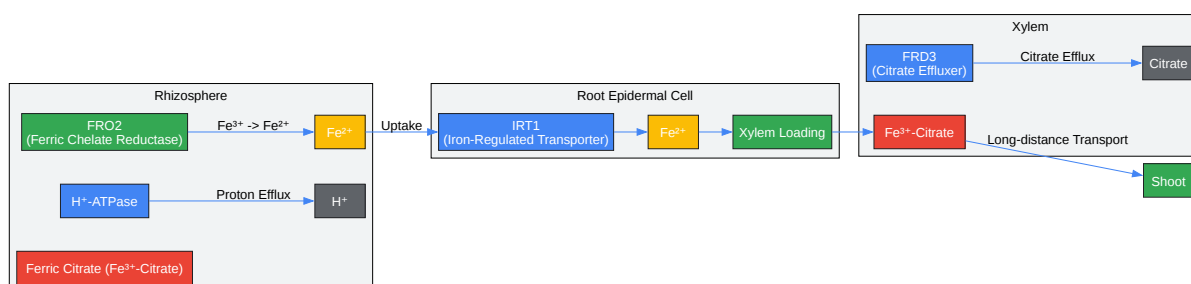
- **Dissolve Macronutrients and Micronutrients:** In a 2 L beaker, dissolve the MS basal salt mixture in approximately 800 mL of distilled water with continuous stirring.
- **Add Organic Components:** Add sucrose, myo-inositol, and any required vitamins to the solution and stir until completely dissolved.
- **Add Ferric Citrate:** Pipette 10 mL of the 100x Ferric Citrate stock solution into the medium.
- **Add Plant Growth Regulators:** Add the required plant growth regulators from their respective stock solutions.
- **Adjust pH:** Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1 M NaOH or 1 M HCl.
- **Adjust Final Volume:** Transfer the medium to a 1 L graduated cylinder and bring the final volume to 1 liter with distilled water.

- **Add Gelling Agent (for solid medium):** If preparing a solid medium, transfer the solution back to the beaker, add the required amount of agar (e.g., 7-8 g/L), and heat while stirring until the agar is completely dissolved.
- **Dispense and Sterilize:** Dispense the medium into culture vessels. Cap the vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
- **Cooling and Storage:** Allow the medium to cool and solidify in a sterile environment, such as a laminar flow hood. Store the prepared medium at room temperature in the dark until use.

Visualization of Pathways and Workflows

Iron Uptake and Transport in Non-Graminaceous Plants

Plants have evolved sophisticated mechanisms to acquire iron from the soil. In non-graminaceous plants (dicots and non-grass monocots), this is primarily achieved through a reduction-based strategy (Strategy I). When iron is supplied as ferric citrate, the plant root system initiates a series of responses to make the iron available for uptake. This includes the acidification of the rhizosphere and the reduction of Fe(III) to Fe(II). Once inside the plant, citrate plays a crucial role in the long-distance transport of iron through the xylem.[\[1\]](#)[\[7\]](#)

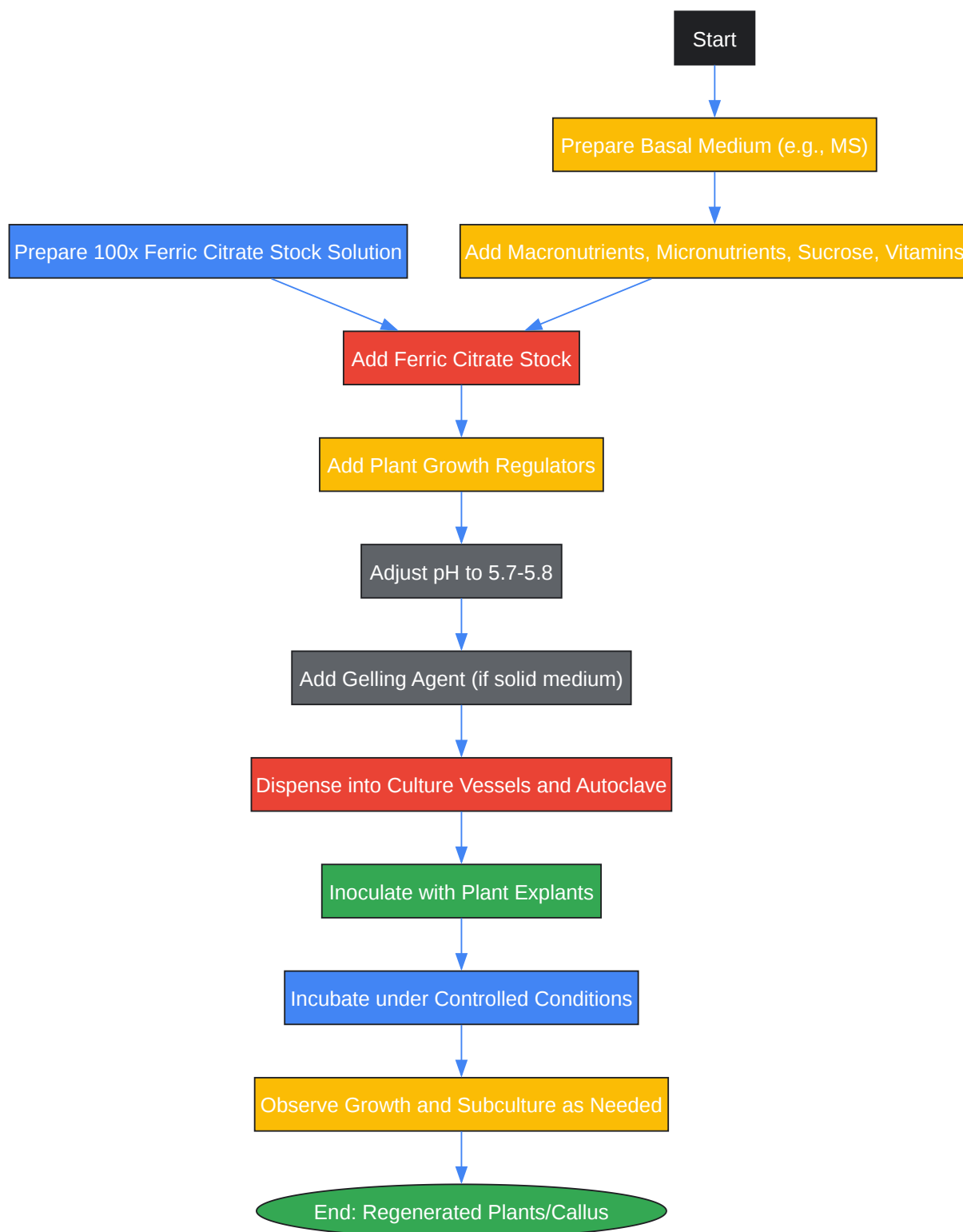


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Caption: Strategy I iron uptake pathway in non-graminaceous plants.

Experimental Workflow for Using Ferric Citrate in Plant Tissue Culture

The following diagram illustrates the general workflow for preparing and using plant tissue culture medium supplemented with ferric citrate.



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Caption: Workflow for preparing and using ferric citrate in plant tissue culture.

Conclusion

Ferric citrate is an effective iron source for plant tissue culture, offering a stable and bioavailable form of this essential micronutrient. Its use can lead to improved growth and development of in vitro cultures. The protocols and data presented in this application note provide a foundation for researchers to incorporate ferric citrate into their plant tissue culture media. Further optimization of ferric citrate concentration for specific plant species and culture objectives is encouraged to achieve optimal results.

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